2-Amino-4-fluoro-1-methylbenzimidazole
Overview
Description
2-Amino-4-fluoro-1-methylbenzimidazole is a chemical compound with the molecular formula C8H8FN3. It belongs to the class of benzimidazoles, which are heterocyclic aromatic organic compounds. This compound features an amino group (-NH2), a fluoro group (-F), and a methyl group (-CH3) attached to the benzimidazole ring structure. Benzimidazoles are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-fluoro-1-methylbenzimidazole typically involves the following steps:
Condensation Reaction: The starting materials, o-phenylenediamine and 4-fluorobenzaldehyde, undergo a condensation reaction in the presence of an acid catalyst (e.g., hydrochloric acid) to form an intermediate imine compound.
Cyclization: The intermediate imine compound is then subjected to cyclization under acidic conditions to form the benzimidazole ring structure.
Methylation: The resulting benzimidazole compound is methylated using a methylating agent (e.g., methyl iodide) to introduce the methyl group at the desired position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of green chemistry principles, such as solvent-free reactions and the use of environmentally friendly catalysts, can also be employed to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-fluoro-1-methylbenzimidazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group (-NO2) using oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3).
Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents such as iron (Fe) and hydrochloric acid (HCl) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, HNO3, and heat.
Reduction: Fe/HCl, H2/Pd catalyst.
Substitution: Nucleophiles (e.g., alkyl halides) and suitable solvents.
Major Products Formed:
Oxidation: this compound-N-oxide.
Reduction: this compound-NH2.
Substitution: Various substituted benzimidazoles depending on the nucleophile used.
Scientific Research Applications
2-Amino-4-fluoro-1-methylbenzimidazole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds and heterocyclic structures.
Biology: It has been studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is used in the development of pharmaceuticals, particularly in the design of drugs targeting various diseases.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
2-Amino-4-fluoro-1-methylbenzimidazole is similar to other benzimidazole derivatives, such as 2-Amino-1-methylbenzimidazole and 4-Fluoro-1-methylbenzimidazole. its unique combination of amino, fluoro, and methyl groups imparts distinct chemical and biological properties that differentiate it from these compounds. The presence of the fluoro group, in particular, enhances its reactivity and biological activity.
Comparison with Similar Compounds
2-Amino-1-methylbenzimidazole
4-Fluoro-1-methylbenzimidazole
2-Amino-5-fluoro-1-methylbenzimidazole
2-Amino-6-fluoro-1-methylbenzimidazole
Biological Activity
2-Amino-4-fluoro-1-methylbenzimidazole (2-F-AMB) is a compound belonging to the benzimidazole family, which has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of 2-F-AMB, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C8H8FN3, with a molecular weight of approximately 165.17 g/mol. The compound features a benzimidazole core, characterized by:
- Amino group at the 2-position
- Fluorine atom at the 4-position
- Methyl group at the 1-position
This unique structure contributes to its biological activity and makes it a subject of interest in drug design.
Pharmacological Properties
Research indicates that 2-F-AMB exhibits a range of pharmacological properties, which can be summarized as follows:
- Antifungal Activity : Preliminary studies suggest that 2-F-AMB may possess antifungal properties, although further investigations are needed to establish its efficacy and safety for agricultural applications.
- Anti-inflammatory Potential : The benzimidazole derivatives have shown anti-inflammatory effects in various studies. For instance, modifications in the benzimidazole structure have led to compounds with significant selectivity for COX-2 over COX-1, indicating potential for treating inflammatory diseases .
- Anticancer Activity : Benzimidazole derivatives have been extensively studied for their anticancer properties. The structural modifications in compounds similar to 2-F-AMB can enhance their interaction with cancer cell targets, potentially leading to effective treatments .
Structure-Activity Relationship (SAR)
Understanding the SAR of 2-F-AMB is crucial for optimizing its biological activity. Key findings from various studies include:
- Substitution Effects : The introduction of different substituents on the benzimidazole ring can significantly alter biological activity. For example, fluorine substitution at specific positions has been shown to enhance metabolic stability and solubility, improving bioavailability .
- Comparative Analysis : Table 1 summarizes compounds structurally related to 2-F-AMB along with their unique features:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Amino-5-fluoro-1-methylbenzimidazole | C8H8FN3 | Fluorine at the 5-position; different bioactivity profiles |
1-Methylbenzimidazole | C8H8N2 | Lacks fluorine; serves as a simpler analog |
5-Fluoro-1-methylbenzimidazole | C8H8FN3 | Fluorine at the 5-position; used in similar therapeutic contexts |
- Mechanistic Insights : The mechanism by which 2-F-AMB exerts its effects often involves interactions with specific biological targets such as enzymes or receptors, modulating their activity through various molecular pathways .
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in various therapeutic contexts:
- Anticancer Studies : Research has shown that certain benzimidazole derivatives exhibit potent inhibition against specific cancer cell lines. For instance, compounds derived from benzimidazole scaffolds have demonstrated IC50 values in the nanomolar range against various cancer targets, indicating strong anticancer potential .
- Inflammatory Disease Models : In animal models of inflammation, benzimidazole derivatives have been tested for their ability to reduce inflammatory markers significantly. Compounds with structural similarities to 2-F-AMB have shown promise in reducing TNF-alpha levels and other pro-inflammatory cytokines .
Properties
IUPAC Name |
4-fluoro-1-methylbenzimidazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3/c1-12-6-4-2-3-5(9)7(6)11-8(12)10/h2-4H,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIBSZDHRLAIOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)F)N=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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